3-Ethyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-Ethyl-1-benzothiophene-2-carboxylic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by an ethyl group at the third position and a carboxylic acid group at the second position of the benzothiophene ring
Mechanism of Action
Target of Action
Benzothiophene derivatives have been shown to have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzothiophene derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad biological activities of benzothiophene derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Benzothiophene derivatives have been reported to exhibit cytotoxic effects, suggesting that they may induce cell death or inhibit cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-benzothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-alkynylthiophenols followed by functionalization. For instance, the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides can yield benzothiophene derivatives . Another method involves the use of aryne intermediates with alkynyl sulfides to form the benzothiophene scaffold .
Industrial Production Methods: Industrial production of benzothiophene derivatives often employs catalytic processes to enhance yield and selectivity. Rhodium-catalyzed intramolecular heterocyclization and CuBr/1,10-Phen-catalyzed Ullmann cross-coupling are notable examples . These methods are scalable and can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzothiophene sulfoxides, while reduction can produce benzothiophene alcohols.
Scientific Research Applications
3-Ethyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.
2-Aminobenzothiophene: Contains an amino group instead of a carboxylic acid.
Benzofuran derivatives: Similar heterocyclic structure but with an oxygen atom instead of sulfur.
Uniqueness: 3-Ethyl-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-ethyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVOTTRTPMDKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27508-24-3 |
Source
|
Record name | 3-ethyl-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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